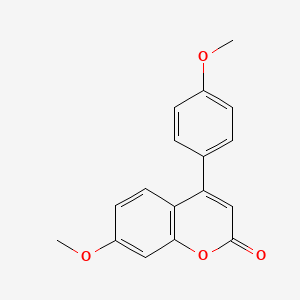
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and neuroprotective effects. In
Applications De Recherche Scientifique
Tangeretin has been studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Tangeretin has also been found to inhibit the growth of cancer cells and to reduce the formation of tumors in animal studies.
In addition to its anti-cancer effects, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the production of inflammatory cytokines.
Tangeretin has also been studied for its neuroprotective effects. It has been found to protect against neurotoxicity in animal models of Alzheimer's disease and to improve cognitive function in animal studies.
Mécanisme D'action
The mechanism of action of 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood. It is believed to exert its anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Tangeretin may also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Tangeretin's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Tangeretin's neuroprotective effects may be due to its ability to reduce oxidative stress and to inhibit the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Tangeretin has been found to modulate several signaling pathways involved in cancer, inflammation, and neurodegeneration. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and differentiation. Tangeretin has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Tangeretin has several advantages for lab experiments. It is a natural compound that can be easily synthesized from hesperidin, a readily available source. Tangeretin has also been found to have low toxicity and to be well-tolerated in animal studies.
However, 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Tangeretin's low bioavailability may also limit its effectiveness in vivo.
Orientations Futures
For research on 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one include the development of analogs with improved solubility and bioavailability, as well as the investigation of its effects on other signaling pathways.
Méthodes De Synthèse
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to hesperetin, which can then be demethylated to form 7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one.
Propriétés
IUPAC Name |
7-methoxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-17(18)21-16-9-13(20-2)7-8-14(15)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZQQVEYPSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
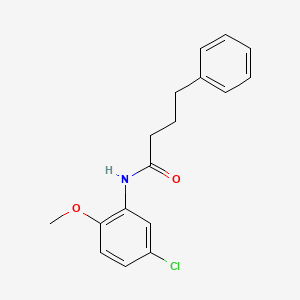
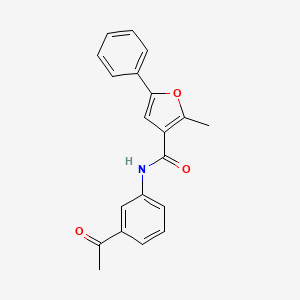
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
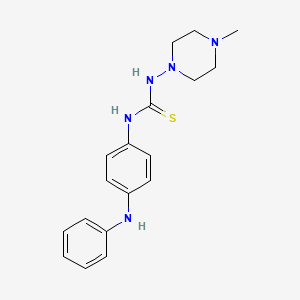
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
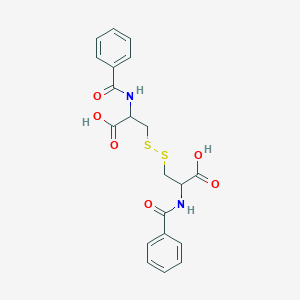

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)